2,2-Dichloro-1-(4-chlorophenyl)ethanol 2,2-Dichloro-1-(4-chlorophenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20683971
InChI: InChI=1S/C8H7Cl3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H
SMILES:
Molecular Formula: C8H7Cl3O
Molecular Weight: 225.5 g/mol

2,2-Dichloro-1-(4-chlorophenyl)ethanol

CAS No.:

Cat. No.: VC20683971

Molecular Formula: C8H7Cl3O

Molecular Weight: 225.5 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dichloro-1-(4-chlorophenyl)ethanol -

Specification

Molecular Formula C8H7Cl3O
Molecular Weight 225.5 g/mol
IUPAC Name 2,2-dichloro-1-(4-chlorophenyl)ethanol
Standard InChI InChI=1S/C8H7Cl3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H
Standard InChI Key NDRAYDLMSSAKPL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(C(Cl)Cl)O)Cl

Introduction

Structural and Molecular Characteristics

2,2-Dichloro-1-(4-chlorophenyl)ethanol (IUPAC name: 2,2-dichloro-1-(4-chlorophenyl)ethanol; CAS RN: 3567-18-8) belongs to the family of chlorinated ethanol derivatives. Its molecular formula is C₈H₇Cl₃O, with a molecular weight of 237.5 g/mol. The compound features a central ethanol moiety substituted with two chlorine atoms at the β-carbon and a 4-chlorophenyl group at the α-position.

Crystallographic Insights

X-ray diffraction studies of structurally analogous compounds, such as 2,2-dichloro-1-(4-methylphenyl)ethanone, reveal near-planar configurations. For example, the dihedral angle between the aromatic ring and the carbonyl-ethane plane in the ethanone derivative measures 15.5°, stabilized by intermolecular C–H···O hydrogen bonds . While direct crystallographic data for 2,2-dichloro-1-(4-chlorophenyl)ethanol remains limited, its structural similarity suggests comparable hydrogen-bonding interactions influencing solid-state packing.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₇Cl₃O
Molecular Weight237.5 g/mol
IUPAC Name2,2-dichloro-1-(4-chlorophenyl)ethanol
CAS Number3567-18-8
SMILES NotationOC(C(Cl)Cl)(C1=CC=C(C=C1)Cl)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via chlorination of 1-(4-chlorophenyl)ethanone using concentrated hydrochloric acid and aqueous hydroperoxide in ethanol . This method, adapted from protocols for analogous dichloroethanones, proceeds via electrophilic substitution at the β-carbon:

1-(4-chlorophenyl)ethanone+Cl2HCl, H2O22,2-dichloro-1-(4-chlorophenyl)ethanol\text{1-(4-chlorophenyl)ethanone} + \text{Cl}_2 \xrightarrow{\text{HCl, H}_2\text{O}_2} \text{2,2-dichloro-1-(4-chlorophenyl)ethanol}

Reaction conditions (90–100°C, 30 min) favor high yields (≥95%), with purification achieved through ether extraction and sodium sulfate drying .

Industrial Manufacturing

Industrial production scales this synthesis using continuous-flow reactors to optimize temperature and reagent stoichiometry. Process refinements focus on minimizing byproducts like trichloro derivatives, which may form under excess chlorination.

Chemical Reactivity and Functionalization

The compound’s β-dichloroethanol structure enables diverse transformations:

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO₄) yields 4-chlorobenzoic acid, while milder agents like pyridinium chlorochromate (PCC) produce 4-chlorobenzaldehyde .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) cleaves C–Cl bonds, generating 1-(4-chlorophenyl)ethanol as the primary product.

Nucleophilic Substitution

The β-chlorine atoms are susceptible to substitution. For example, reaction with sodium methoxide (NaOMe) in methanol replaces chlorines with methoxy groups, forming 2,2-dimethoxy-1-(4-chlorophenyl)ethanol.

Biological and Environmental Implications

Environmental Persistence

Chlorinated ethanol derivatives resist microbial degradation due to their stable C–Cl bonds. Photodegradation studies indicate half-lives exceeding 60 days in aqueous environments, raising concerns about bioaccumulation in aquatic ecosystems .

Applications in Organic Synthesis

Chiral Building Blocks

The compound’s stereogenic center enables its use in asymmetric synthesis. For instance, enzymatic resolution with lipases produces enantiomerically pure intermediates for pharmaceuticals like β-blockers .

Pesticide Intermediate

Toxicological Profile

Acute toxicity studies in rodents report an LD₅₀ of 320 mg/kg (oral), with hepatorenal damage observed at sublethal doses. Chronic exposure correlates with oxidative stress markers (e.g., elevated malondialdehyde) in liver tissues .

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